molecular formula C12H18O3 B1598855 1-Octenylsuccinic anhydride CAS No. 7757-96-2

1-Octenylsuccinic anhydride

Cat. No.: B1598855
CAS No.: 7757-96-2
M. Wt: 210.27 g/mol
InChI Key: FLISWPFVWWWNNP-BQYQJAHWSA-N
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Description

1-Octenylsuccinic anhydride is an organic compound with the molecular formula C₁₂H₁₈O₃. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by an octenyl group. This compound is known for its amphiphilic properties, making it useful in various industrial applications .

Preparation Methods

1-Octenylsuccinic anhydride can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with 1-octene in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be carried out in an organic solvent . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Octenylsuccinic anhydride undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, water, and dienes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Octenylsuccinic anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-octenylsuccinic anhydride involves the formation of covalent bonds with target molecules. The anhydride group reacts with nucleophiles, such as hydroxyl or amine groups, to form stable covalent adducts. This reactivity is exploited in various applications, such as the modification of starch to improve its emulsifying properties .

Comparison with Similar Compounds

1-Octenylsuccinic anhydride can be compared with other similar compounds, such as:

This compound is unique due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances, making it particularly useful in emulsification and surface modification applications.

Properties

IUPAC Name

3-[(E)-oct-1-enyl]oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h7-8,10H,2-6,9H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLISWPFVWWWNNP-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,5-Furandione, dihydro-3-(octen-1-yl)-
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CAS No.

7757-96-2, 26680-54-6
Record name 1-Octenyl succinic anhydride
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Record name Octenylsuccinic anhydride
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Record name 1-Octenylsuccinic anhydride
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Record name 2,5-Furandione, dihydro-3-(octen-1-yl)-
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Record name Dihydro-3-(octenyl)furan-2,5-dione
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Record name Dihydro-3-(1-octenyl)furan-2,5-dione
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Record name 1-OCTENYL SUCCINIC ANHYDRIDE
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Record name Dihydro-3-(1-octenyl)-2,5-furandione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Octenylsuccinic anhydride
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1-Octenylsuccinic anhydride
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1-Octenylsuccinic anhydride
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1-Octenylsuccinic anhydride
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1-Octenylsuccinic anhydride

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